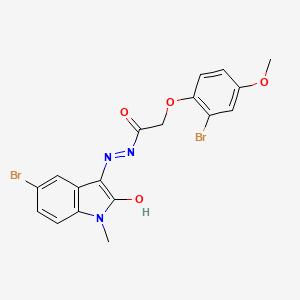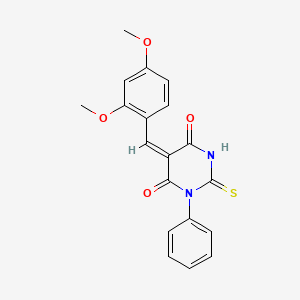![molecular formula C21H27N5O B5985892 2-{4-[3,5-dimethyl-2-(3-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-yl]-1-piperazinyl}ethanol](/img/structure/B5985892.png)
2-{4-[3,5-dimethyl-2-(3-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-yl]-1-piperazinyl}ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a derivative of pyrazolo[1,5-a]pyrimidine, which is a type of heterocyclic aromatic organic compound . Pyrazolo[1,5-a]pyrimidines are purine analogues and have been studied for their diverse biological potential .
Synthesis Analysis
While the specific synthesis process for this compound isn’t available, pyrazolo[1,5-a]pyrimidines are generally synthesized through reactions involving heterocyclic amines .Molecular Structure Analysis
The compound contains a pyrazolo[1,5-a]pyrimidine core, which is a bicyclic structure consisting of a pyrazole ring fused with a pyrimidine ring . It also has a piperazine ring, which is a saturated heterocyclic compound containing a nitrogen atom .Applications De Recherche Scientifique
Cancer Treatment: Protein Kinase Inhibition
Pyrimidine derivatives, such as the one , have shown promise as protein kinase inhibitors, which are pivotal in cancer treatment. By selectively inhibiting these enzymes, which play a crucial role in cell growth and metabolism, these compounds can halt the proliferation of cancer cells. The structure-activity relationships of these derivatives are crucial for developing new medications with higher selectivity and potency as anticancer agents .
Neuroprotective Agent
The pyrazolo[1,5-a]pyrimidin moiety within the compound suggests potential neuroprotective properties. It could influence the activity of acetylcholinesterase (AchE), an enzyme vital for nerve pulse transmission. Modulating AchE activity can help manage diseases characterized by neurodegenerative changes, such as Alzheimer’s disease .
Antioxidant Activity
Compounds with pyrazoline structures have been linked to antioxidant activity. They can combat oxidative stress by neutralizing free radicals and reactive oxygen species (ROS), which are implicated in various diseases. By assessing biomarkers like malondialdehyde (MDA), the efficacy of such compounds in reducing oxidative damage can be evaluated .
Antimicrobial and Antifungal Applications
Pyrazoline derivatives have demonstrated significant antimicrobial and antifungal activities. Their interaction with microbial cell components can inhibit growth and proliferation, making them valuable in developing new treatments for infections resistant to conventional antibiotics .
Anti-inflammatory Properties
The structural features of pyrazoline derivatives suggest potential anti-inflammatory effects. By modulating the body’s inflammatory response, these compounds could be used to treat conditions like arthritis, where inflammation plays a key role in disease progression .
Aquaculture: Fish Health Management
Research on similar pyrazoline derivatives has explored their biological activities on aquatic organisms. For instance, their impact on rainbow trout alevins’ survival and health parameters indicates potential applications in aquaculture, particularly in managing the health of fish stocks .
Mécanisme D'action
Target of Action
Similar compounds, such as pyrazolo[1,5-a]pyrimidines, have been identified as strategic compounds for optical applications . They have also been used as novel CDK2 inhibitors, which are appealing targets for cancer treatment .
Mode of Action
It’s worth noting that similar compounds have shown to have various biological and pharmacological activities, including antibacterial, antifungal, antiparasitic, anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor activities .
Biochemical Pathways
Similar compounds have been associated with the production of reactive oxygen species (ros) and oxidative stress . These compounds increase dramatically under cellular damage, affecting different cellular components negatively .
Pharmacokinetics
The pharmacokinetic properties of similar compounds have been studied, and they have shown significant inhibitory activity .
Result of Action
Similar compounds have shown to significantly inhibit the growth of examined cell lines . They have also been associated with the reduction of acetylcholinesterase (AchE) activity, leading to dramatic behavioral changes, body movement impairment, and even reduced number of survival organisms .
Action Environment
Similar compounds have shown to have tunable photophysical properties, which could potentially be influenced by environmental factors .
Orientations Futures
Propriétés
IUPAC Name |
2-[4-[3,5-dimethyl-2-(3-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-yl]piperazin-1-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N5O/c1-15-5-4-6-18(13-15)20-17(3)21-22-16(2)14-19(26(21)23-20)25-9-7-24(8-10-25)11-12-27/h4-6,13-14,27H,7-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBMQTDNBEOJBSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NN3C(=CC(=NC3=C2C)C)N4CCN(CC4)CCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-cyclohexyl-N-[(4-fluorophenyl)sulfonyl]glycine](/img/structure/B5985815.png)
![2-butyryl-7-(3-methylbenzyl)-2,7-diazaspiro[4.5]decane](/img/structure/B5985822.png)
![ethyl 3-(2-methoxyethyl)-1-[(5-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-3-piperidinecarboxylate](/img/structure/B5985825.png)
![N-cyclopropyl-4-methoxy-2-({1-[1-methyl-2-(4-methylphenyl)ethyl]-4-piperidinyl}oxy)benzamide](/img/structure/B5985833.png)
![1-{[1-(4-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-2-(2-phenylethyl)piperidine](/img/structure/B5985836.png)

![4-{[4-(4-fluorobenzyl)-3-(2-hydroxyethyl)-1-piperazinyl]methyl}phenol](/img/structure/B5985847.png)
![N-{[3-(3-fluorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-1-(3-methoxyphenyl)-N-methylethanamine](/img/structure/B5985850.png)
![N-[2-(3-pyridinyloxy)phenyl]-1-(1,3-thiazol-2-ylmethyl)-3-piperidinecarboxamide](/img/structure/B5985861.png)

![N-({1-[(1-methyl-6-oxo-1,6-dihydro-3-pyridazinyl)carbonyl]-3-piperidinyl}methyl)-4-biphenylcarboxamide](/img/structure/B5985881.png)
![N-{4-[3-(dimethylamino)-3-oxopropyl]phenyl}-3-methylbenzamide](/img/structure/B5985887.png)
![4-[4-(2-phenoxypropanoyl)-1-piperazinyl]-6-(1-piperidinyl)pyrimidine](/img/structure/B5985894.png)